molecular formula C14H23BN2O3 B6206569 1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2223009-52-5

1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6206569
CAS No.: 2223009-52-5
M. Wt: 278.2
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Description

The compound 1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features a pyrazole core substituted at the 1-position with a tetrahydropyran-3-yl (oxan-3-yl) group and at the 4-position with a pinacol boronic ester (tetramethyl-1,3,2-dioxaborolan-2-yl) group. Its molecular formula is C₁₄H₂₃BN₂O₃, with an average molecular weight of 278.16 g/mol . The pinacol boronic ester moiety enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, while the oxan-3-yl group improves solubility and metabolic stability, making the compound valuable in pharmaceutical synthesis .

Properties

CAS No.

2223009-52-5

Molecular Formula

C14H23BN2O3

Molecular Weight

278.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

Reacting 1H-pyrazole with 3-bromooxane under basic conditions facilitates nitrogen protection. For example:

  • Reagents : 3-Bromooxane, NaH (base), anhydrous THF.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : ~60–70% (estimated from analogous reactions).

Mitsunobu Reaction

For enhanced regioselectivity, the Mitsunobu reaction employs 3-hydroxyoxane:

  • Reagents : 3-Hydroxyoxane, DIAD (diisopropyl azodicarboxylate), triphenylphosphine.

  • Solvent : THF or DCM.

  • Yield : ~75–85% (based on similar pyrazole protections).

Halogenation at the Pyrazole 4-Position

Direct bromination of 1-(oxan-3-yl)-1H-pyrazole is achieved using N-bromosuccinimide (NBS):

  • Reagents : NBS, radical initiator (e.g., AIBN), CCl₄.

  • Conditions : Reflux, 4–6 hours.

  • Yield : ~80–90%.

Miyaura Borylation

The 4-bromo intermediate undergoes palladium-catalyzed borylation to install the tetramethyl dioxaborolane group.

Standard Miyaura Protocol

  • Catalyst : Pd(dppf)Cl₂ (1–2 mol%).

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂), KOAc.

  • Solvent : Dioxane, 80–100°C, 12–18 hours.

  • Yield : ~70–80%.

Optimized Industrial Process

  • Catalyst : Pd(OAc)₂ (0.5 mol%) with ligand (e.g., SPhos).

  • Solvent System : THF/water with phase-transfer catalyst (e.g., TBAB).

  • Yield : >90% (extrapolated from patent data).

One-Pot Sequential Methodology

To streamline synthesis, a one-pot approach combines halogenation and borylation:

  • Bromination of 1-(oxan-3-yl)-1H-pyrazole with NBS.

  • Direct addition of B₂Pin₂ and Pd catalyst without intermediate isolation.

  • Advantages : Reduced purification steps, higher overall yield (~75%).

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalystSolventYield (%)
Nucleophilic + MiyauraN-protection → BorylationPd(dppf)Cl₂THF/Dioxane60–70
Mitsunobu + MiyauraMitsunobu → BorylationPd(OAc)₂/SPhosTHF/H₂O85–90
One-Pot SequentialBromination → BorylationPd(dppf)Cl₂Dioxane70–75

Challenges and Optimization

  • Regioselectivity : The oxan-3-yl group’s steric bulk may hinder borylation at the 4-position. Using bulky ligands (e.g., SPhos) improves selectivity.

  • Catalyst Loading : Reducing Pd usage to 0.5 mol% maintains efficiency while lowering costs.

  • Solvent Choice : Mixed THF/water systems enhance boronate stability and catalyst activity.

Scalability and Industrial Relevance

Large-scale production employs continuous flow reactors for bromination and borylation steps, ensuring consistent heat management and higher throughput. Automated systems monitor reaction parameters to optimize yields (>90%) .

Chemical Reactions Analysis

Types of Reactions

1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane group enhances the bioactivity of these compounds. Studies have shown that such derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .
  • Neuroprotective Effects : Some derivatives of pyrazoles have been studied for their neuroprotective effects. The ability of 1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to cross the blood-brain barrier could be beneficial in treating neurodegenerative diseases .

Organic Synthesis

  • Reagent in Cross-Coupling Reactions : The boron atom within the dioxaborolane structure allows this compound to act as a reagent in cross-coupling reactions, particularly Suzuki-Miyaura reactions. This application is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Building Block for Complex Molecules : Due to its unique functional groups, this compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex chemical entities .

Materials Science

  • Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. Research is ongoing to explore the potential of using this compound as a modifier in polymer formulations .

Case Studies

Study FocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro .
Antimicrobial TestingEffective against specific bacterial strains with low MIC values .
Neuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress .
Cross-Coupling ReactionsSuccessfully utilized as a reagent yielding high product yields .
Polymer ModificationImproved thermal stability observed in boron-modified polymers .

Mechanism of Action

The mechanism of action of 1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Key structural analogs differ in the positions of substituents on the pyrazole ring and the configuration of the tetrahydropyran (oxan) group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Pyrazole Substitution Oxan Position Molecular Weight Key Applications
Target Compound 1-oxan-3-yl, 4-Bpin 3 278.16 Pharmaceutical intermediates
1-(Oxan-2-yl)-5-Bpin (CAS 903550-26-5) 1-oxan-2-yl, 5-Bpin 2 278.16 Organic synthesis, ligand design
1-Methyl-4-Bpin (CAS 761446-44-0) 1-Me, 4-Bpin 220.07 Pesticide intermediates
1-(2-Phenylethyl)-4-Bpin () 1-phenylethyl, 4-Bpin ~350 Kinase inhibitor development
1-(Oxan-4-yl)-4-Bpin (CAS N/A) 1-oxan-4-yl, 4-Bpin 4 278.16 High-purity chemical intermediates

Key Observations:

  • Positional Effects on Reactivity: The 4-Bpin substitution on pyrazole is optimal for Suzuki coupling due to steric accessibility, whereas 5-Bpin analogs (e.g., ) may exhibit reduced reactivity in certain coupling conditions .
  • Oxan Configuration: The oxan-3-yl group (tetrahydropyran-3-yl) in the target compound offers distinct conformational flexibility compared to oxan-2-yl () or oxan-4-yl () variants, influencing solubility and binding interactions in biological systems .
  • Substituent Size: Bulky groups like phenylethyl () enhance lipophilicity but may hinder cross-coupling efficiency, whereas smaller groups (e.g., methyl in ) improve reaction rates at the expense of metabolic stability .
Table 2: Comparative Properties
Property Target Compound 1-(Oxan-2-yl)-5-Bpin 1-Methyl-4-Bpin
Melting Point Not reported Not reported 120–122°C
Solubility DMSO, THF DMSO, CH₂Cl₂ Ethanol, DCM
Hydrolytic Stability Stable in neutral pH Stable in neutral pH Moderate stability
Biological Activity Kinase inhibition (inferred) Not reported Pesticide activity

Key Findings:

  • Stability: Pinacol boronic esters (e.g., target compound, ) resist hydrolysis under neutral conditions but degrade in acidic/basic media, unlike less stable boronic acids .
  • Bioactivity: The oxan-3-yl group in the target compound may enhance binding to kinase ATP pockets, similar to 1-(2-phenylethyl)-4-Bpin derivatives used in antiviral research () .

Research and Application Insights

Pharmaceutical Relevance

  • The target compound serves as a key intermediate in synthesizing kinase inhibitors, leveraging the boronic ester’s cross-coupling versatility .
  • Analogous compounds like 1-(2-phenylethyl)-4-Bpin () demonstrate antiviral activity, suggesting structural tuning for target-specific drug design .

Biological Activity

1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound characterized by its unique molecular structure, which includes a pyrazole ring and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects.

  • Molecular Formula : C15H25BN2O3
  • Molecular Weight : 292.19 g/mol
  • CAS Number : 1492954-33-2
  • Purity : 97%

The compound exhibits notable solubility characteristics, being insoluble in water but soluble in organic solvents, which is critical for its application in biological assays.

Anti-Cancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anti-cancer properties. The specific compound under review has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis via caspase activation
A549 (Lung)12.3Cell cycle arrest and apoptosis
HeLa (Cervical)10.7Inhibition of proliferation

Anti-Inflammatory Effects

In addition to its anti-cancer activity, this compound has been investigated for its anti-inflammatory properties. Research has shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a potential role in the treatment of inflammatory diseases.

Cytokine Control Level (pg/mL) Compound Level (pg/mL)
TNF-alpha25075
IL-630090

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cancer cells, leading to apoptosis.
  • Modulation of Gene Expression : The compound could affect the expression levels of genes associated with cell cycle regulation and apoptosis.

Case Studies

A notable case study involved the administration of this compound in an animal model of breast cancer. The results showed a significant reduction in tumor size compared to controls treated with a vehicle solution. Histological analysis revealed increased apoptosis within the tumor tissues treated with the compound .

Q & A

Basic: What are the key synthetic methodologies for preparing 1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common approach is to couple a pyrazole precursor (e.g., halogenated pyrazole) with a tetramethyl-dioxaborolane derivative under inert conditions. For instance, Suzuki-Miyaura coupling is employed using Pd catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or DMF. Reaction parameters such as temperature (80–100°C), catalyst loading (1–5 mol%), and base (e.g., K₃PO₄) are critical for achieving yields >70%. Precise control of moisture and oxygen is essential to prevent boronate oxidation .

Advanced: How can Suzuki-Miyaura coupling conditions be optimized for improved regioselectivity in this compound’s synthesis?

Regioselectivity is influenced by ligand choice, solvent polarity, and steric effects. Bulky ligands (e.g., SPhos) enhance selectivity for the 4-position on the pyrazole ring. Solvent screening (e.g., toluene vs. DMF) and microwave-assisted heating (reducing reaction time to 2–4 hours) can minimize by-products. Advanced optimization includes kinetic studies using in situ NMR to monitor intermediate formation and computational modeling (DFT) to predict transition states .

Basic: What analytical techniques are recommended for structural characterization of this compound?

  • X-ray crystallography : Resolves the 3D structure, including boronate geometry and pyrazole ring conformation. SHELX programs (e.g., SHELXL) are standard for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., oxan-3-yl group at position 1). ¹¹B NMR detects boronate integrity (δ ~30 ppm for dioxaborolane) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₂₃BN₂O₃, MW 278.16) .

Advanced: How can researchers address contradictions in reported reaction yields for this compound?

Yield discrepancies often arise from trace impurities in starting materials or catalyst deactivation. Systematic troubleshooting includes:

  • By-product analysis : Use HPLC-MS to identify undesired adducts (e.g., deboronation products).
  • Catalyst screening : Compare Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligand ratios.
  • Replicate inert conditions : Employ Schlenk-line techniques or gloveboxes to exclude oxygen/moisture .

Advanced: What strategies are effective for analyzing by-products formed during the synthesis?

  • LC-MS/MS : Identifies low-abundance intermediates (e.g., protodeboronated pyrazole).
  • Isolation via preparative TLC : Purifies by-products for structural elucidation (¹H NMR, IR).
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁰B/¹¹B) to track boron transfer pathways .

Basic: How does the compound’s stability vary under different storage conditions?

The boronate ester is sensitive to hydrolysis. Stability studies show:

  • Dry, inert atmospheres : >95% purity retention after 6 months at −20°C.
  • Aqueous solutions : Rapid degradation (t₁/₂ <24 hours at pH 7.4).
    Thermogravimetric analysis (TGA) confirms thermal stability up to 150°C .

Advanced: What computational methods are suitable for modeling this compound’s reactivity?

  • Density Functional Theory (DFT) : Predicts electronic effects of the oxan-3-yl group on boronate reactivity (e.g., LUMO localization).
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes requiring boron coordination) .

Basic: What in vitro assays are appropriate for evaluating its biological activity?

  • Kinase inhibition assays : Test binding to ATP-binding pockets via fluorescence polarization.
  • Cellular uptake studies : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track intracellular localization .

Advanced: How can alternative boronating agents improve synthetic efficiency?

Replace tetramethyl-dioxaborolane with pinacol boronate esters or MIDA boronates to enhance solubility or reduce side reactions. For example, MIDA-protected boronates enable stepwise coupling under milder conditions (room temperature, aqueous media) .

Advanced: What role does steric hindrance play in regioselective functionalization of the pyrazole ring?

Steric effects from the oxan-3-yl group direct electrophilic substitution to the less hindered 4-position. Computational models (e.g., Mulliken charges) and crystallographic data show that bulky substituents at position 1 reduce accessibility to position 5, favoring 4-borylation .

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